Target Specificity: 3-Hydroxy vs. 4-Hydroxy Regioisomer for mtPTP vs. MptpB Inhibition
The 3-hydroxyphenyl regioisomer is a critical precursor for potent mtPTP inhibitors, a target in neurodegenerative diseases. An initial hit compound derived from this scaffold, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, showed an EC50 of <0.39 μM against mitochondrial swelling, a key functional assay for mtPTP inhibition [1]. In contrast, the 4-hydroxyphenyl regioisomer (methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate) is not reported as a precursor for this target class; it is instead associated with inhibition of MptpB, a Mycobacterium tuberculosis virulence factor [2]. This difference in biological target is a direct consequence of the hydroxyl group's position.
| Evidence Dimension | Biological Target & Potency |
|---|---|
| Target Compound Data | Precursor for mtPTP inhibitor with EC50 < 0.39 μM (Ca²⁺-induced mitochondrial swelling assay) [1] |
| Comparator Or Baseline | Precursor for MptpB inhibitor (specific IC50 not reported for the ester analog) [2] |
| Quantified Difference | Qualitative target shift: mtPTP (neurodegeneration) vs. MptpB (tuberculosis). The 3-OH isomer is the only one validated for the mtPTP pathway. |
| Conditions | Cell-free mitochondrial swelling assay for mtPTP; in vitro enzyme assay for MptpB. |
Why This Matters
For a program targeting the mtPTP, procuring the 4-hydroxy isomer or its ethyl ester variant would lead to a completely different target profile and project failure; the 3-hydroxy position is a non-negotiable structural requirement for this chemical series.
- [1] Roy, S., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(10), 1655-1671. View Source
- [2] Beresford, N. J., et al. (2009). Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages. J. Antimicrob. Chemother., 63(5), 928-936. View Source
